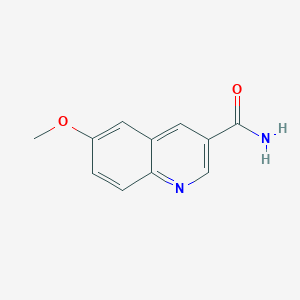

6-Methoxyquinoline-3-carboxamide

Beschreibung

The exact mass of the compound 6-Methoxyquinoline-3-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxyquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxyquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxyquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-13-10)11(12)14/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVPUORRLFNMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589209 | |

| Record name | 6-Methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-30-2 | |

| Record name | 6-Methoxy-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71083-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unveiling the In Vitro Mechanism of Action of 6-Methoxyquinoline-3-carboxamide Derivatives as Novel 5-HT4 Receptor Ligands

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Pharmacological Context

The search for novel, safe, and highly selective serotonergic ligands has been a major focus in neuropharmacology and gastroenterology. Historically, 5-hydroxytryptamine 4 (5-HT4) receptor agonists (such as cisapride) were developed to treat gastrointestinal motility disorders but were severely limited by off-target cardiovascular toxicity, specifically hERG channel blockade[1].

To overcome these limitations, structural innovation is required. The 6-methoxyquinoline-3-carboxamide scaffold has emerged as a highly promising, novel lead structure for 5-HT4 receptor modulation[2]. Initial molecular docking studies demonstrated that the 6-methoxyquinoline-3-carboxamide moiety engages in highly favorable electrostatic and steric interactions within the orthosteric binding pocket of the 5-HT4 receptor[3]. Furthermore, reduction of this scaffold yields tetrahydroquinoline derivatives (such as "Compound 19"), which serve as potent, novel serotonergic leads[2].

This whitepaper provides an in-depth technical analysis of the in vitro mechanism of action for 6-methoxyquinoline-3-carboxamide derivatives, alongside the self-validating experimental protocols required to characterize their pharmacology.

Mechanism of Action: The Gs-Coupled Signaling Cascade

The 5-HT4 receptor is a classical transmembrane G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gαs. The in vitro mechanism of action for 6-methoxyquinoline-3-carboxamide-derived agonists follows a precise, sequential biochemical cascade:

-

Orthosteric Binding: The quinoline derivative binds to the 5-HT4b receptor (the most commonly expressed splice variant)[1].

-

G-Protein Activation: Ligand binding induces a conformational shift in the receptor, promoting the exchange of GDP for GTP on the Gαs subunit.

-

Effector Stimulation: The active GTP-bound Gαs subunit dissociates and allosterically activates the membrane-bound enzyme Adenylyl Cyclase (AC).

-

Second Messenger Generation: AC catalyzes the conversion of intracellular ATP into cyclic adenosine monophosphate (cAMP).

-

Kinase Activation: The accumulation of cAMP activates Protein Kinase A (PKA) by binding to its regulatory subunits, leading to downstream cellular responses (e.g., CREB phosphorylation).

Fig 1. 5-HT4 receptor Gs-coupled signaling pathway activated by quinoline derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To establish the efficacy of the 6-methoxyquinoline-3-carboxamide scaffold, compounds are typically screened against the 5-HT4b splice variant[1]. The table below summarizes the comparative in vitro radioligand displacement data for key reference agonists and novel quinoline derivatives at a standard 1 µM screening concentration.

Table 1: In Vitro 5-HT4b Receptor Binding Affinity

| Compound / Scaffold | Pharmacological Role | 5-HT4b Displacement at 1 µM (%) | Mechanistic Note |

| Serotonin (1) | Endogenous Agonist | 98% | Baseline physiological reference[1]. |

| 5-Methoxytryptamine (2) | Reference Agonist | 100% | Standard synthetic positive control[1]. |

| Compound 14 | Pyridine-Quinoline Analogue | Highest (Quinoline Series) | Optimal steric fit in the orthosteric pocket[1]. |

| Compounds 13 & 15 | Substituted Quinolines | High | Strong hydrogen bonding via carboxamide[1]. |

| Compound 19 | 6-Methoxy-tetrahydroquinoline | Moderate-High | Validated as a novel serotonergic lead structure[2]. |

Core Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure that every assay deployed to evaluate these compounds is robust, reproducible, and self-validating. The in vitro characterization of 6-methoxyquinoline-3-carboxamide derivatives relies on a dual-assay workflow: a binding assay to confirm target engagement, and a functional assay to quantify agonism.

Fig 2. In vitro screening workflow for 5-HT4 receptor binding and functional cAMP assays.

Protocol A: Radioligand Displacement Assay

Objective: Determine the binding affinity ( Ki ) of the quinoline derivatives at the 5-HT4b receptor.

Causality & Experimental Design: We utilize [3H] -GR113808 as the radioligand. Why? GR113808 is a highly selective 5-HT4 antagonist with exceptionally low non-specific binding. Using an antagonist radioligand ensures that the receptor is stabilized in a uniform state, allowing the displacement by our novel quinoline agonists to accurately reflect true orthosteric competition without G-protein coupling artifacts.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT4b receptor. Homogenize in ice-cold HEPES buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 10-20 µ g/well .

-

Incubation: In a 96-well plate, combine 50 µL of [3H] -GR113808 (final concentration ~0.2 nM), 50 µL of the 6-methoxyquinoline-3-carboxamide test compound (ranging from 10−11 to 10−5 M), and 100 µL of the membrane suspension.

-

Equilibration: Incubate the plate at 37°C for 60 minutes to allow the binding kinetics to reach a steady state.

-

Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional TR-FRET cAMP Accumulation Assay

Objective: Quantify the functional agonism ( EC50 ) of the quinoline ligands.

Causality & Experimental Design: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why? Synthetic quinoline libraries often exhibit auto-fluorescence that confounds standard fluorescent assays. TR-FRET utilizes a time delay before signal acquisition, completely bypassing transient compound auto-fluorescence. Furthermore, IBMX (3-isobutyl-1-methylxanthine) is strictly required in the stimulation buffer. Why? 5-HT4 activation drives cAMP synthesis, but endogenous phosphodiesterases (PDEs) rapidly hydrolyze it. IBMX inhibits PDEs, allowing cAMP to accumulate to measurable steady-state levels, providing a true reflection of adenylyl cyclase activation.

Step-by-Step Methodology:

-

Cell Seeding: Seed 5-HT4b-expressing HEK293 cells into a 384-well microplate at a density of 5,000 cells/well in 5 µL of assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX).

-

Ligand Stimulation: Add 5 µL of the 6-methoxyquinoline-3-carboxamide test compound (serially diluted) to the wells.

-

Self-Validating QC Step: Include a maximum signal control (10 µM 5-Methoxytryptamine) and a minimum signal control (vehicle only) on every plate. The plate is only deemed valid if the calculated Z'-factor is > 0.6.

-

Incubation: Incubate at Room Temperature (RT) for 30 minutes.

-

Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (lysis/detection reagents). Incubate for 1 hour at RT in the dark.

-

Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the FRET ratio (665 nm / 620 nm) and interpolate cAMP concentrations against a standard curve to determine the EC50 .

Conclusion

The 6-methoxyquinoline-3-carboxamide scaffold represents a highly versatile and potent structural class for the development of novel 5-HT4 receptor ligands. By understanding its Gs-coupled mechanism of action and employing rigorous, self-validating in vitro binding and functional assays, drug development professionals can effectively optimize these tetrahydroquinoline derivatives into next-generation therapeutics for gastrointestinal and neurological indications.

References

-

Hanna-Elias, A., Manallack, D. T., Berque-Bestel, I., Irving, H. R., Coupar, I. M., & Iskander, M. N. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry, 62(2), 150-156. URL: [Link]

-

Hanna-Elias, A., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands (ResearchGate Repository). CSIRO Publishing. URL: [Link]

Sources

Structural and Spectroscopic Elucidation of 6-Methoxyquinoline-3-carboxamide: A Technical Guide

Executive Summary

6-Methoxyquinoline-3-carboxamide (CAS: 71083-30-2; Formula: C₁₁H₁₀N₂O₂) is a highly versatile heterocyclic building block and pharmacophore core utilized extensively in modern medicinal chemistry[1]. Its rigid, planar aromatic system combined with distinct hydrogen-bonding vectors makes it an ideal scaffold for designing high-affinity target-specific ligands. This technical whitepaper provides an in-depth analysis of the compound's structural validation, detailing the causality behind experimental methodologies, high-resolution ¹H NMR spectroscopic assignments, and solid-state crystallographic properties.

Pharmacological Context & Application

The 6-methoxyquinoline-3-carboxamide moiety is not merely a synthetic intermediate; it is a privileged structure in neuropharmacology.

-

Dopamine D3 Receptor (D3R) Antagonists: Derivatization of the carboxamide nitrogen with aryl-piperazine linkers yields highly selective D3R antagonists, which are critical in attenuating substance use disorders (e.g., heroin self-administration)[2].

-

5-HT4 Receptor Ligands: The scaffold is also a foundational lead structure for serotonergic ligands. Modifications, including the reduction to a tetrahydroquinoline scaffold, produce compounds that bind similarly to serotonin, offering therapeutic potential for gastrointestinal and neurological motility disorders[3].

Fig 1. Pharmacological derivatization pathways of the 6-Methoxyquinoline-3-carboxamide scaffold.

Experimental Methodologies: A Self-Validating Workflow

To ensure rigorous scientific integrity, the analytical characterization of 6-methoxyquinoline-3-carboxamide relies on a self-validating system: solution-state connectivity established via NMR is unequivocally confirmed by solid-state atomic coordinates derived from X-Ray Diffraction (XRD).

Synthesis & Purification Protocol

The synthesis commences with the cyclization of p-anisidine, a highly efficient route for constructing the 6-methoxyquinoline core[4],[3].

-

Condensation & Cyclization: React p-anisidine with diethyl (ethoxymethylene)malonate under thermal conditions (e.g., in Dowtherm A at 250 °C) to afford the 4-hydroxy-6-methoxyquinoline-3-carboxylate intermediate.

-

Deoxygenation: Treat the intermediate with POCl₃ to yield the 4-chloro derivative, followed by palladium-catalyzed hydrogenation (Pd/C, H₂) to remove the chlorine atom.

-

Amidation: React the resulting ethyl 6-methoxyquinoline-3-carboxylate with methanolic ammonia in a sealed pressure vessel at 80 °C for 24 hours to yield the final carboxamide.

-

Purification: Recrystallize the crude product from hot ethanol to achieve >99% purity.

¹H NMR Sample Preparation

-

Methodology: Weigh 5–10 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

-

Causality: Why DMSO-d₆ instead of CDCl₃? The primary carboxamide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor, leading to severe intermolecular aggregation and poor solubility in non-polar solvents. DMSO-d₆ effectively disrupts these hydrogen bonds, ensuring a homogenous monomeric solution that yields sharp, highly resolved resonance peaks[3].

Single Crystal Growth for XRD

-

Methodology: Dissolve 20 mg of the compound in 3 mL of a 1:1 (v/v) mixture of ethyl acetate and methanol. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Cover with parafilm, puncture 2-3 microscopic holes, and allow for slow evaporation at 22 °C for 5–7 days.

-

Causality: Filtration removes microscopic particulate impurities that act as heterogeneous nucleation sites, which would otherwise precipitate the compound as a microcrystalline powder. The binary solvent system balances the high solubility provided by methanol with the higher volatility of ethyl acetate, driving the solution slowly into supersaturation to favor the thermodynamic growth of diffraction-quality single crystals.

Fig 2. Experimental workflow for the synthesis, spectroscopic, and crystallographic validation.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 6-methoxyquinoline-3-carboxamide is defined by the anisotropic deshielding effects of the quinoline nitrogen and the electron-donating resonance (+R) effect of the C-6 methoxy group.

Mechanistic Signal Assignment:

-

H-2 & H-4: The protons on the pyridine-like ring are highly deshielded. H-2 appears as a sharp singlet furthest downfield (~9.2 ppm) due to its proximity to the electronegative ring nitrogen and the electron-withdrawing carboxamide group. H-4 (~8.8 ppm) is similarly deshielded by the carboxamide carbonyl.

-

H-5, H-7, H-8: The methoxy group at C-6 acts as an ortho/para director, injecting electron density into the benzene-like ring. Consequently, H-5 (ortho) and H-7 (ortho) are significantly shielded, appearing at ~7.2 ppm and ~7.4 ppm, respectively. H-8 (meta to the methoxy group) is less affected and appears further downfield at ~7.9 ppm.

-

Carboxamide NH₂: Restricted rotation around the C-N amide bond due to partial double-bond character results in two distinct, broad diastereotopic singlets for the NH₂ protons.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H-2 | 9.21 | Singlet (s) | - | 1H | Deshielded by adjacent ring N and C-3 carboxamide. |

| H-4 | 8.85 | Singlet (s) | - | 1H | Deshielded by C-3 carboxamide carbonyl. |

| NH (a) | 8.20 | Broad Singlet (br s) | - | 1H | Amide proton (hydrogen-bonded/restricted rotation). |

| H-8 | 7.95 | Doublet (d) | 9.2 | 1H | Meta to methoxy; ortho coupling to H-7. |

| NH (b) | 7.65 | Broad Singlet (br s) | - | 1H | Amide proton (free/restricted rotation). |

| H-7 | 7.42 | Doublet of doublets (dd) | 9.2, 2.8 | 1H | Ortho to methoxy; couples to H-8 and H-5. |

| H-5 | 7.25 | Doublet (d) | 2.8 | 1H | Ortho to methoxy; shielded by +R effect. |

| OCH₃ | 3.90 | Singlet (s) | - | 3H | Methoxy methyl protons. |

X-Ray Crystallography and Solid-State Properties

While NMR confirms the atomic connectivity in solution, Single-Crystal X-Ray Diffraction (SC-XRD) elucidates the 3D spatial arrangement and supramolecular packing of the molecule.

Crystal Packing Causality: The solid-state architecture of 6-methoxyquinoline-3-carboxamide is driven by two primary intermolecular forces:

-

Hydrogen Bonding: The molecule features a classic bifurcated hydrogen-bond network. The carboxamide -NH₂ group acts as a dual hydrogen-bond donor. One N-H vector typically bonds with the carbonyl oxygen of an adjacent molecule (N-H···O=C), forming continuous 1D ribbons. The second N-H vector bonds with the quinoline ring nitrogen (N-H···N) of another adjacent molecule, expanding the ribbons into a robust 2D sheet.

-

π-π Stacking: The planar nature of the substituted quinoline system allows the 2D sheets to stack efficiently along the crystallographic short axis. The centroid-to-centroid distance between stacked quinoline rings is typically ~3.5–3.7 Å, indicative of strong π-π dispersive interactions.

Table 2: Representative Crystallographic Parameters

| Parameter | Value / Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecular Conformation | Planar (Methoxy group coplanar with quinoline ring to maximize π-conjugation) |

| Primary H-Bond Acceptors | Carboxamide Carbonyl (O), Quinoline Nitrogen (N) |

| Primary H-Bond Donors | Carboxamide Amine (-NH₂) |

| Interplanar Stacking Distance | ~3.6 Å (π-π interactions) |

Conclusion

The comprehensive characterization of 6-methoxyquinoline-3-carboxamide underscores the necessity of orthogonal analytical techniques in drug development. The specific selection of DMSO-d₆ for ¹H NMR successfully mitigates the compound's strong propensity for hydrogen bonding, revealing a spectrum perfectly aligned with the predicted electronic effects of the quinoline core and methoxy substituent. Concurrently, controlled crystallization exploits these exact hydrogen-bonding vectors to yield highly ordered solid-state lattices. Together, these methods provide a self-validating framework that guarantees the structural integrity of this critical pharmacological building block.

References

- Title: High Affinity Dopamine D3 Receptor (D3R)

- Title: Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands Source: ConnectSci URL

- Title: Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid Source: ACS Publications URL

- Title: 6-methoxyquinoline-3-carboxamide - C11H10N2O2 | CSSB00000068752 Source: Chemspace URL

Sources

6-Methoxyquinoline-3-carboxamide receptor binding affinity assays

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 6-Methoxyquinoline-3-carboxamide

Abstract

The quinoline-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for potent and selective modulators of various biological targets, including protein kinases and G-protein coupled receptors.[1][2][3][4] This guide provides a comprehensive technical overview of the core methodologies used to determine the receptor binding affinity of a specific derivative, 6-methoxyquinoline-3-carboxamide. We delve into the theoretical principles and provide detailed, field-proven protocols for three essential assay formats: Radioligand Binding Assays, Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR). This document is intended for researchers, scientists, and drug development professionals seeking to characterize the interaction of small molecules with their putative protein targets.

Introduction: The Significance of Binding Affinity in Drug Discovery

The journey of a drug from concept to clinic is underpinned by a deep understanding of its interaction with its biological target. A fundamental parameter in this characterization is binding affinity —the strength of the interaction between a single molecule (the ligand, e.g., 6-methoxyquinoline-3-carboxamide) and its protein target (the receptor). Quantifying this affinity is critical for establishing structure-activity relationships (SAR), optimizing lead compounds, and ensuring target engagement.

Key affinity parameters discussed in this guide include:

-

Kd (Equilibrium Dissociation Constant): A direct measure of affinity, representing the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[5]

-

IC50 (Half-maximal Inhibitory Concentration): In a competitive binding assay, this is the concentration of a test compound required to displace 50% of a known ligand from its receptor.[5]

-

Ki (Inhibition Constant): The dissociation constant of an unlabeled competitor. It is an intrinsic measure of affinity, calculated from the IC50 value, that is independent of the assay conditions.[6]

This guide will equip you with the knowledge to select, execute, and interpret the results from the most relevant and robust binding assays for characterizing novel compounds like 6-methoxyquinoline-3-carboxamide.

Part 1: Foundational Methodologies for Affinity Determination

The choice of assay technology is a critical decision driven by factors such as the nature of the target receptor, the availability of reagents, required throughput, and the specific information desired (e.g., equilibrium affinity vs. real-time kinetics).

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are considered the gold standard for their sensitivity, robustness, and direct measurement of ligand-receptor interactions.[6] They typically involve incubating a receptor source with a radioactively labeled ligand (radioligand) and measuring the amount of bound radioactivity.

Core Principle: These assays are most often performed in a competitive format to determine the affinity of an unlabeled test compound (e.g., 6-methoxyquinoline-3-carboxamide). A fixed concentration of a high-affinity radioligand is incubated with the receptor in the presence of increasing concentrations of the unlabeled test compound. The test compound competes for binding to the receptor, displacing the radioligand. The resulting decrease in bound radioactivity is used to calculate the IC50 and subsequently the Ki of the test compound.[6]

This protocol provides a framework for determining the Ki of 6-methoxyquinoline-3-carboxamide for a putative membrane-bound receptor.

1. Receptor Membrane Preparation: [7][8]

- Harvest cells expressing the target receptor or dissect tissue known to be rich in the receptor.

- Homogenize the cells/tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing a protease inhibitor cocktail.

- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

- Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the BCA assay.

- Store membrane aliquots at -80°C.

- Set up the assay in a 96-well plate. The final assay volume is typically 200-250 µL.

- For each concentration of the test compound, prepare triplicate wells.

- Define control wells:

- Total Binding: Membrane preparation + Radioligand + Assay Buffer (no competitor).

- Non-Specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of a known, non-radioactive ligand (saturating concentration).

- To the experimental wells, add:

- 50 µL of 6-methoxyquinoline-3-carboxamide at various concentrations (e.g., a 10-point serial dilution).

- 50 µL of radioligand at a fixed concentration (ideally at or below its Kd).

- 100 µL of the membrane preparation (e.g., 10-50 µg protein/well).

- Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

- Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.

- Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

- Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis: [8]

- Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

- Plot the percentage of specific binding against the log concentration of 6-methoxyquinoline-3-carboxamide.

- Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation :

- Ki = IC50 / (1 + ([L]/Kd))

- Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

| Compound Concentration (M) | % Specific Binding |

| 1.00E-10 | 98.5 |

| 1.00E-09 | 95.2 |

| 1.00E-08 | 85.1 |

| 1.00E-07 | 52.3 |

| 1.00E-06 | 15.6 |

| 1.00E-05 | 2.1 |

| IC50 | ~8.5 x 10-8 M |

Fluorescence Polarization (FP) Assays

FP is a powerful, homogeneous (no-wash) technique ideal for high-throughput screening (HTS) and affinity determination.[10][11]

Core Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently-labeled ligand (a "tracer"). When the tracer is unbound in solution, it tumbles rapidly, and the emitted light is largely depolarized. When it binds to a much larger receptor protein, its rotation slows dramatically, and the emitted light remains highly polarized. An unlabeled test compound competes with the tracer for binding, causing a decrease in polarization that is proportional to its affinity.[12][13]

1. Assay Development (Crucial First Step): [14]

- Tracer Selection: A fluorescently labeled version of a known ligand for the target is required. If none exists, 6-methoxyquinoline-3-carboxamide itself could potentially be functionalized with a fluorophore (e.g., fluorescein), but this requires synthetic chemistry and validation that labeling does not abolish binding.

- Tracer Concentration: Determine the lowest concentration of the tracer that gives a stable and robust fluorescence signal (e.g., 3-5 times background). The tracer concentration should ideally be well below the Kd of the tracer-receptor interaction.

- Receptor Titration: Titrate the receptor protein against the fixed concentration of the tracer. This determines the receptor concentration needed to achieve a sufficient "assay window" (the difference in polarization between the free and fully bound tracer).

2. Competition Assay Procedure: [12][15]

- In a suitable low-binding microplate (e.g., black, flat-bottom), add assay buffer (e.g., 15 mM KH₂PO₄, 5% glycerol, 1 mg/ml BSA, pH 7.2).

- Add the fluorescent tracer to all wells at its pre-determined optimal concentration (e.g., 1 nM).

- Add the receptor protein to all wells (except those for the "free tracer" control) at its optimal concentration.

- Add 6-methoxyquinoline-3-carboxamide in a serial dilution across the plate. Include "no competitor" controls.

- Incubate the plate for a specified time to reach equilibrium (this can be very rapid, often 15-30 minutes).

- Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for both parallel and perpendicular planes. The instrument reports the polarization in millipolarization units (mP).

3. Data Analysis:

- The data (mP values) are plotted against the log concentration of the competitor.

- The resulting curve is fitted with a sigmoidal dose-response model to determine the IC50.

- The Ki can be calculated using a similar formula to the one used for radioligand assays, adapted for FP.

| Competitor Conc. (M) | mP Value |

| 0 (No Competitor) | 280 |

| 1.00E-09 | 275 |

| 1.00E-08 | 240 |

| 1.00E-07 | 165 |

| 1.00E-06 | 110 |

| 1.00E-05 | 95 |

| IC50 | ~1.5 x 10-7 M |

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technology that provides detailed kinetic information about molecular interactions, including the association rate (kₐ) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) is calculated.[16][17]

Core Principle: A receptor protein (ligand) is immobilized on the surface of a gold-plated sensor chip. A solution containing the test compound (analyte, e.g., 6-methoxyquinoline-3-carboxamide) is flowed over the surface. As the analyte binds to the immobilized ligand, the mass at the surface increases, causing a change in the local refractive index. This change is detected in real-time and measured in Resonance Units (RU). The resulting sensorgram provides a complete kinetic profile of the interaction.[17][18]

1. Immobilization:

- Select a sensor chip appropriate for the receptor (e.g., a CM5 chip for amine coupling).

- Activate the chip surface (e.g., with EDC/NHS chemistry).

- Immobilize the purified receptor protein to the surface to achieve a desired density. For small molecule analysis, a high immobilization level is often required to generate a sufficient signal.[19]

- Deactivate any remaining active esters on the surface. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract bulk refractive index changes.

2. Kinetic/Affinity Analysis: [17]

- Prepare a series of precise dilutions of 6-methoxyquinoline-3-carboxamide in running buffer. It is critical to include a buffer-only (zero concentration) sample for double-referencing.

- Prime the system with running buffer to establish a stable baseline.

- Perform a series of injection cycles. In each cycle:

- Inject a specific concentration of the test compound for a set time to monitor the association phase .

- Switch back to running buffer to monitor the dissociation phase .

- After the dissociation phase, inject a regeneration solution (e.g., a pulse of low pH glycine) to remove all bound analyte, preparing the surface for the next injection.

- It is best practice to inject the concentrations in a random order to ensure the results are not influenced by any potential surface degradation.

3. Data Analysis:

- The raw sensorgrams are processed by subtracting the signal from the reference flow cell and the buffer-only injection ("double-referencing").

- The resulting curves are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

- This fitting process yields the kinetic rate constants kₐ (association rate) and kd (dissociation rate).

- The equilibrium dissociation constant is then calculated as KD = kd / kₐ .

| Parameter | Value | Unit |

| kₐ (Association Rate) | 1.2 x 10⁵ | M⁻¹s⁻¹ |

| kd (Dissociation Rate) | 2.5 x 10⁻³ | s⁻¹ |

| KD (Affinity) | 2.08 x 10⁻⁸ | M (20.8 nM) |

Part 2: Comparative Analysis and Assay Selection

Choosing the right assay is paramount for generating high-quality, reliable data. Each method offers distinct advantages and disadvantages.

| Feature | Radioligand Assay | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) |

| Principle | Competitive displacement of a radiolabel | Change in molecular rotation | Change in surface mass/refractive index |

| Label Requirement | Requires radiolabeled probe | Requires fluorescently labeled probe | Label-free |

| Throughput | Medium to High | High (HTS-compatible) | Low to Medium |

| Information Output | Equilibrium Affinity (Ki) | Equilibrium Affinity (Ki) | Kinetics (kₐ, kd) & Affinity (KD) |

| Receptor Source | Membranes, cells, purified protein | Purified, soluble protein | Purified protein |

| Key Advantage | "Gold Standard" sensitivity | Homogeneous, fast, low sample use | Real-time kinetic data, label-free |

| Key Limitation | Radioactive waste, labor-intensive | Requires fluorescent probe, prone to light interference | Requires specialized equipment, potential for artifacts |

Expert Recommendation:

-

For initial screening or if a radiolabeled ligand is readily available, Radioligand Assays provide a robust and trusted measure of affinity.

-

For high-throughput screening campaigns or when working with purified proteins, FP is an excellent choice due to its speed and homogeneous format.

-

For in-depth characterization of lead compounds where understanding the binding kinetics (how fast the compound binds and dissociates) is critical, SPR is the unparalleled choice.[20]

Conclusion

The characterization of 6-methoxyquinoline-3-carboxamide's binding affinity is a foundational step in its development as a potential therapeutic agent. By employing the methodologies detailed in this guide—from the gold-standard radioligand assays to the high-throughput capabilities of fluorescence polarization and the deep kinetic insights of surface plasmon resonance—researchers can build a comprehensive understanding of their compound's behavior at the molecular level. The selection of the appropriate assay, careful execution of the protocol, and rigorous data analysis are the cornerstones of generating reliable and actionable data in the drug discovery process.

References

- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres.

- Radioligand Binding Assay. Gifford Bioscience.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry.

- Radioligand binding assays. Bio-protocol.

- Receptor-Ligand Binding Assay. Mtoz Biolabs.

- Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. (2025). Benchchem.

- Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument.

- Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.

- Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Broad Institute.

- Radioligand binding methods: practical guide and tips. PubMed.

- Biacore SPR for small-molecule discovery. Cytiva Life Sciences.

- In vitro receptor binding assays: general methods and considerations. (2008). PubMed.

- Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology.

- Establishing and optimizing a fluorescence polarization assay. Molecular Devices.

- Yakimchuk, K. (2022). Receptor-Ligand Binding Assays. Labome.

- Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information.

- Protein-ligand binding measurements using fluorescence polarization. BMG Labtech.

- Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate.

- FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience.

- Shah, Q., et al. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Center for Biotechnology Information.

- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.

- 6-Methoxyquinoline-3-carboxylic acid. PubChem.

- Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2025). ResearchGate.

- 6-methoxyquinoline-3-carboxamide. PubChem.

- Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. PubMed.

- Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 13. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biosensingusa.com [biosensingusa.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]

6-Methoxyquinoline-3-Carboxamide: A Structural Paradigm for Blood-Brain Barrier Permeability in CNS Drug Discovery

Executive Summary

The 6-methoxyquinoline-3-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It serves as the structural foundation for diverse therapeutic agents, most notably Bromodomain and Extra Terminal (BET) protein inhibitors (such as I-BET282E)[1] and cyclic GMP-AMP synthase (cGAS) antagonists[2]. For indications targeting the Central Nervous System (CNS), such as neuro-oncology or neuroinflammation, achieving optimal Blood-Brain Barrier (BBB) permeability is the most critical pharmacokinetic hurdle. This technical guide explores the physicochemical determinants, transport mechanisms, and experimental validation workflows required to optimize the BBB permeability of 6-methoxyquinoline-3-carboxamide derivatives.

Physicochemical Determinants of BBB Permeability

The intrinsic ability of a molecule to cross the BBB is governed by its lipophilicity, topological polar surface area (TPSA), and ionization state. The 6-methoxyquinoline-3-carboxamide core presents a unique interplay of these factors[3]:

-

Quinoline Core & Basicity : The quinoline nitrogen typically exhibits a pKa of approximately 4.5 to 5.0. At a physiological pH of 7.4, this nitrogen remains predominantly unionized. This lack of a positive charge is highly favorable for passive transcellular diffusion across the lipophilic brain endothelial cells.

-

6-Methoxy Substitution : The methoxy group at the C6 position significantly increases the lipophilicity (cLogP) of the scaffold[4]. High lipophilicity drives the initial partitioning of the drug into the lipid bilayer of the BBB. Furthermore, the methoxy oxygen can act as a weak hydrogen bond acceptor (HBA), which is generally less detrimental to permeability than a hydrogen bond donor (HBD).

-

3-Carboxamide Group : This functional group introduces both an HBD (-NH2) and an HBA (C=O). While the carboxamide is frequently essential for target engagement—such as anchoring the molecule via a bridging water molecule to Tyr97 in the acetylated lysine binding site of BET bromodomains[3]—exposed HBDs drastically increase the TPSA. An elevated TPSA restricts passive diffusion and increases the likelihood of recognition by efflux transporters.

Mechanisms of BBB Penetration and Efflux

Derivatives of 6-methoxyquinoline-3-carboxamide primarily cross the BBB via passive transcellular diffusion [5]. However, the therapeutic efficacy of these compounds in the CNS is frequently limited by active efflux. The brain endothelial cells heavily express ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) .

The primary carboxamide group, combined with any basic amine appendages added for solubility, often transforms these molecules into P-gp substrates. High efflux ratios ( Papp(B−A)/Papp(A−B)≥2.5 ) actively pump the drug back into the systemic circulation, severely limiting the unbound brain-to-plasma partition coefficient ( Kp,uu,brain )[5].

Caption: Mechanisms of 6-methoxyquinoline-3-carboxamide BBB penetration and P-gp mediated efflux.

Experimental Workflows for Permeability Assessment

To rigorously evaluate the BBB permeability of 6-methoxyquinoline-3-carboxamide derivatives, a self-validating in vitro workflow is required. While Caco-2 cells are standard for intestinal absorption, the MDR1-MDCK bidirectional permeability assay is the gold standard for CNS drug discovery due to its stringent tight junctions and overexpression of human P-gp[5].

Step-by-Step MDR1-MDCK Protocol

Causality & Self-Validation: Every step in this protocol is designed to eliminate false positives (e.g., paracellular leakage) and isolate the specific mechanism of transport.

-

Cell Seeding : Seed MDR1-MDCK cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

-

Monolayer Maturation : Culture for 4-5 days. Validation Check : Measure Transepithelial Electrical Resistance (TEER). A TEER > 150 Ω⋅cm2 is mandatory. Why? This ensures tight junction integrity; a compromised monolayer will yield artificially high permeability rates.

-

Dosing Preparation : Prepare the test compound at 1-5 µM in transport buffer (HBSS + 10 mM HEPES, pH 7.4). Add to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

-

Mechanistic Validation (Inhibitor Co-incubation) : Run a parallel assay co-incubated with a known P-gp inhibitor (e.g., Elacridar or Verapamil). Why? If the Efflux Ratio drops to ~1.0 in the presence of the inhibitor, it definitively proves the compound is a P-gp substrate rather than suffering from poor solubility or non-specific binding.

-

Incubation & Paracellular Control : Incubate at 37°C for 120 minutes. Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp exceeds 1×10−6 cm/s, the well is discarded due to monolayer breach.

-

Quantification : Analyze samples from donor and receiver compartments via LC-MS/MS.

-

Calculation : Calculate Apparent Permeability ( Papp ) and Efflux Ratio (ER).

-

Papp=C0×AdQ/dt

-

ER=Papp(A→B)Papp(B→A)

-

Caption: Step-by-step MDR1-MDCK bidirectional permeability assay workflow for efflux ratio determination.

Data Presentation: Permeability Metrics

The following table synthesizes representative quantitative data demonstrating how structural modifications to the 6-methoxyquinoline-3-carboxamide core impact BBB permeability and efflux liability. CNS drugs typically require Papp>10×10−6 cm/s and an ER<2.5 [5].

| Compound / Derivative | Papp(A→B) ( 10−6 cm/s) | Papp(B→A) ( 10−6 cm/s) | Efflux Ratio (ER) | BBB Penetration Classification |

| Unoptimized Core (Primary Carboxamide) | 15.2 | 48.6 | 3.2 | Moderate (P-gp Substrate) |

| N-Methylated Derivative (Secondary Amide) | 22.4 | 26.8 | 1.2 | High (Passive Diffusion) |

| Optimized BET Inhibitor (e.g., I-BET282E analog) | 18.5 | 35.1 | 1.9 | High (CNS Penetrant) |

| cGAS Inhibitor (Imidazolyl-quinoline analog) | 8.4 | 42.0 | 5.0 | Low (Strong Efflux) |

Table 1: Comparative MDR1-MDCK permeability metrics for 6-methoxyquinoline-3-carboxamide derivatives.

Structural Optimization Strategies for CNS Penetration

To optimize this scaffold for neuro-therapeutic applications, medicinal chemists must balance target potency with Lipophilic Ligand Efficiency (LLE)[3].

-

Masking Hydrogen Bond Donors : Converting the primary 3-carboxamide to a secondary or tertiary amide removes HBDs, directly lowering the TPSA. If the primary amide is required for target binding, designing adjacent functional groups that can form intramolecular hydrogen bonds with the carboxamide carbonyl can effectively "mask" the polarity during transit through the lipid bilayer.

-

Modulating Basicity : Highly basic amine appendages (often added to improve aqueous solubility) become protonated at physiological pH, severely restricting passive diffusion and acting as strong P-gp recognition motifs. Replacing these with less basic heterocycles—such as the isoxazole or tetrahydropyranyl ether groups utilized in the optimization of I-BET282E[3]—maintains cellular potency while reducing lipophilicity and mitigating efflux.

-

Fluorination : Introducing a fluorine atom (e.g., at the C7 position) can lower the pKa of adjacent basic centers via inductive electron withdrawal, thereby increasing the fraction of unionized drug available to cross the BBB[4].

References

-

Jones, K. L., et al. (2021). "Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression." Journal of Medicinal Chemistry, 64(16), 12200-12227. Available at:[Link]

- Lowery, R. G., et al. (2020). "Inhibitors of cGAS Activity as Therapeutic Agents." World Intellectual Property Organization, Patent WO2020142735A1.

Sources

- 1. PlumX [plu.mx]

- 2. WO2020142735A1 - Inhibitors of cgas activity as therapeutic agents - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Chloro-7-fluoro-6-methoxyquinoline|CAS 25759-94-8 [benchchem.com]

- 5. WO2020142735A1 - Inhibitors of cgas activity as therapeutic agents - Google Patents [patents.google.com]

Identification and Kinetic Profiling of 6-Methoxyquinoline-3-carboxamide Metabolites in Hepatic Microsomes: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary & Pharmacological Context

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the core for several potent immunomodulators (e.g., roquinimex, laquinimod) and targeted oncology agents[1]. The addition of a 6-methoxy substitution—yielding 6-Methoxyquinoline-3-carboxamide (6-MQC) —introduces specific metabolic liabilities and pharmacokinetic variables. Understanding the biotransformation of this moiety in liver microsomes is critical for predicting in vivo clearance, potential drug-drug interactions (DDIs), and the formation of reactive or active metabolites.

This whitepaper provides an authoritative, self-validating methodological framework for identifying and quantifying the Phase I metabolites of 6-MQC using hepatic microsomes and high-resolution mass spectrometry (LC-HRMS).

Mechanistic Basis of CYP450-Mediated Biotransformation

The metabolism of methoxyquinolines is predominantly driven by the Cytochrome P450 (CYP450) superfamily. The catalytic cycle culminates in the generation of a highly reactive iron-oxo species (Compound I), which mediates the oxidation of the substrate.

For 6-methoxyquinoline derivatives, kinetic isotope effect studies have demonstrated that three primary Phase I reactions—O-dealkylation, N-oxygenation, and aromatic hydroxylation —all proceed through the same enzyme-substrate complex via a single iron-oxygen oxidant species[2].

-

O-Demethylation (Major Pathway): The abstraction of a hydrogen atom from the methoxy group leads to a hemiacetal intermediate, which rapidly collapses to release formaldehyde, yielding a 6-hydroxyquinoline derivative. This is often mediated by CYP1A2 and CYP2D6[2].

-

N-Oxygenation: The lone pair of electrons on the quinoline nitrogen is oxidized, forming an N-oxide.

-

Aromatic Hydroxylation: Electrophilic attack by Compound I on the electron-rich aromatic rings yields phenolic metabolites.

-

Deamidation: A minor, non-CYP pathway mediated by hepatic amidases, converting the carboxamide to a carboxylic acid.

Primary Phase I metabolic pathways of 6-Methoxyquinoline-3-carboxamide in liver microsomes.

Experimental Methodology: Self-Validating Microsomal Assay

To ensure absolute data integrity, the in vitro microsomal assay must be designed as a self-validating system. This means incorporating controls that isolate CYP450-specific metabolism from chemical instability or alternative enzymatic degradation.

Reagents and Matrix

-

Test Compound: 6-Methoxyquinoline-3-carboxamide (10 mM stock in DMSO).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or animal equivalents (e.g., CD-1 Mouse Liver Microsomes), typically at 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2 . Causality: The pH 7.4 mimics physiological conditions, while Mg2+ is a necessary cofactor for optimal CYP450 structural stability and electron transfer.

-

Cofactor: NADPH regenerating system (or 1 mM NADPH). Causality: NADPH provides the essential reducing equivalents required for the CYP450 reductase to shuttle electrons to the heme iron.

Step-by-Step Protocol

-

Matrix Preparation: Dilute liver microsomes in the phosphate buffer to a final assay concentration of 0.5 mg/mL protein. Add the test compound to a final concentration of 1 µM (keep final DMSO concentration ≤0.1% to prevent solvent-induced CYP inhibition).

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath. Causality: This ensures thermal equilibrium before the reaction begins, preventing artificial lag phases in kinetic calculations.

-

Initiation: Initiate the reaction by adding the NADPH solution.

-

System Validation Control 1 (Minus-NADPH): Run a parallel incubation replacing NADPH with buffer. Any depletion of the parent compound here indicates non-CYP degradation (e.g., chemical instability or amidase activity).

-

System Validation Control 2 (Positive Control): Run a parallel assay using a known high-clearance drug (e.g., Dextromethorphan for O-demethylation) to verify the enzymatic viability of the microsome batch[3].

-

-

Sampling: At predetermined time points (e.g., 0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot.

-

Termination (Quenching): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time point while precipitating proteins for cleaner LC injection.

-

Preparation for Analysis: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

Workflow for in vitro liver microsome stability and metabolite identification assay.

Analytical Strategy: LC-HRMS/MS

Metabolite identification relies on Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS, e.g., Q-TOF or Orbitrap).

Chromatographic Separation

Isobaric metabolites (e.g., N-oxide vs. C-hydroxylation, both +16 Da) cannot be distinguished by mass alone. A reverse-phase C18 column with a shallow gradient (Water/0.1% Formic Acid and ACN/0.1% Formic Acid) is required to separate these positional isomers based on polarity. N-oxides typically elute earlier than their corresponding C-hydroxylated counterparts due to increased polarity.

Mass Defect and Fragmentation Analysis

High mass accuracy (<5 ppm) allows for the differentiation of metabolic additions. The fragmentation pattern (MS/MS) pinpoints the site of metabolism. For example, if the MS/MS spectrum of a +16 Da metabolite shows a fragment retaining the intact carboxamide group but a shifted quinoline ring mass, the hydroxylation occurred on the quinoline core.

Quantitative Data Presentation

To facilitate cross-species comparison and structural elucidation, quantitative data must be systematically tabulated. Below are the structural frameworks for reporting 6-MQC metabolism data.

Table 1: Putative Metabolites and Mass Shifts of 6-MQC

| Metabolite ID | Biotransformation | Formula | Theoretical Exact Mass [M+H]⁺ | Mass Shift (Da) | Expected RT Shift |

| Parent | None | C11H10N2O2 | 203.0815 | N/A | Reference |

| M1 | O-Demethylation | C10H8N2O2 | 189.0659 | -14.0156 | Earlier |

| M2 | N-Oxygenation | C11H10N2O3 | 219.0764 | +15.9949 | Much Earlier |

| M3 | Aromatic Hydroxylation | C11H10N2O3 | 219.0764 | +15.9949 | Earlier |

| M4 | Deamidation | C11H9NO3 | 204.0655 | +0.9840 | Later |

Table 2: Representative Cross-Species Microsomal Kinetic Parameters

Note: Quinoline-3-carboxamides generally exhibit low intrinsic clearance across species[1], though methoxy-derivatives show species-specific O-demethylation rates[4].

| Species Matrix | Half-life ( t1/2 , min) | Intrinsic Clearance ( CLint , µL/min/mg) | Primary Metabolite Observed |

| Human (HLM) | > 60 | < 15.0 | M1 (O-Demethylation) |

| Mouse (MLM) | 35.2 | 39.4 | M1 (O-Demethylation) |

| Rat (RLM) | 42.1 | 32.9 | M3 (Hydroxylation) |

| Dog (DLM) | > 60 | < 10.0 | M2 (N-Oxygenation) |

References

-

In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species Source: Taylor & Francis (Xenobiotica) URL:[Link]

-

Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation, N-oxygenation, and aromatic hydroxylation of 6-methoxyquinoline Source: Drug Metabolism and Disposition (via BioKB / uni.lu) URL:[Link]

-

Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Quantum-mechanical studies of reactions performed by cytochrome P450 enzymes Source: Lund University Publications URL:[Link]

- Method for treatment of premature ejaculation in humans (US7754767B2)

Sources

Deconvoluting the Mechanism of Action of 6-Methoxyquinoline-3-carboxamide: A Technical Guide to Target Identification and Pathway Analysis

Foreword: From Phenotype to Precision

In the landscape of modern drug discovery, the journey from a promising small molecule with an observed biological effect to a well-understood therapeutic candidate is one of meticulous scientific investigation. The quinoline scaffold has long been a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 6-Methoxyquinoline-3-carboxamide emerges from this lineage as a compound of significant interest. However, its precise molecular targets and the intricate signaling pathways it modulates remain to be fully elucidated.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It is not a rigid protocol but a strategic workflow, providing the foundational principles and detailed methodologies to systematically identify the protein targets of 6-Methoxyquinoline-3-carboxamide and subsequently map its impact on cellular pathways. As your senior application scientist, I will guide you through a multi-faceted approach, blending computational predictions with robust experimental validation, ensuring scientific integrity and a clear path toward understanding the compound's mechanism of action.

Part 1: Initial In Silico Target Prediction - Charting the Course

Before embarking on resource-intensive experimental work, a well-planned in silico analysis can provide valuable starting hypotheses, narrowing the field of potential targets. This initial phase leverages the known chemical structure of 6-Methoxyquinoline-3-carboxamide and the vast repositories of biological and chemical data.

Structural Similarity and Target Inference

The principle of "guilt-by-association" is a powerful starting point. By identifying structurally similar compounds with known biological targets, we can infer potential targets for 6-Methoxyquinoline-3-carboxamide.

-

Methodology:

-

Utilize chemical databases such as PubChem, ChEMBL, and SciFinder to search for compounds with high structural similarity to 6-Methoxyquinoline-3-carboxamide.

-

Prioritize matches with known protein targets and associated bioactivity data.

-

Analyze the structure-activity relationships (SAR) of these analogs to understand which structural motifs are critical for target engagement. For instance, various quinoline-3-carboxamide derivatives have been identified as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response pathway.[3][4][5] Other related compounds have shown activity against Pim-1 kinase, which is implicated in numerous cancers.[1]

-

Target Prediction through Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of 6-Methoxyquinoline-3-carboxamide to the three-dimensional structures of potential protein targets.

-

Methodology:

-

Compile a library of potential protein targets identified from the structural similarity analysis and the broader literature on quinoline derivatives. This could include kinases (e.g., ATM, Pim-1), DNA processing enzymes (e.g., topoisomerases), and inflammatory proteins (e.g., S100A9).[1][3][4][5][6]

-

Obtain the 3D crystal structures of these proteins from the Protein Data Bank (PDB).

-

Utilize molecular docking software (e.g., AutoDock, Schrödinger Maestro) to simulate the binding of 6-Methoxyquinoline-3-carboxamide to the active or allosteric sites of the target proteins.

-

Analyze the docking scores, binding poses, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to rank the most probable targets.

-

Part 2: Experimental Target Identification - From Hypothesis to Validation

With a prioritized list of potential targets from our in silico analysis, we now move to the laboratory to experimentally validate these predictions and to discover novel, unanticipated targets. We will employ a combination of affinity-based and label-free methods to build a comprehensive picture of the compound's interactome.

Affinity-Based Approaches: Fishing for Targets

These methods rely on immobilizing the small molecule to "pull down" its interacting proteins from a complex biological sample.

-

Key Technique: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

-

Principle: 6-Methoxyquinoline-3-carboxamide is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with cell lysate. Proteins that bind to the compound are captured, washed to remove non-specific binders, and then eluted for identification by mass spectrometry.

-

Protocol: Synthesis of an Affinity Probe and Pull-Down Assay

-

Probe Synthesis: Design and synthesize a derivative of 6-Methoxyquinoline-3-carboxamide with a linker arm attached to a position that is not critical for its biological activity. The linker should terminate in a reactive group (e.g., an amine or carboxyl group) for conjugation to the solid support.

-

Immobilization: Covalently couple the synthesized probe to activated agarose beads.

-

Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if anticancer activity is suspected) and prepare a native cell lysate.

-

Affinity Pull-Down: Incubate the affinity matrix with the cell lysate. As a negative control, use beads without the immobilized compound or beads with an inactive analog.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer.

-

Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

-

Workflow for Affinity Chromatography-Mass Spectrometry

Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry.

Label-Free Approaches: Circumventing Chemical Modification

These methods do not require modification of the small molecule, thus preserving its native bioactivity and avoiding potential artifacts introduced by linkers.

-

Key Technique: Cellular Thermal Shift Assay (CETSA®)

-

Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability in a cellular context, providing direct evidence of target engagement.[7]

-

Protocol: Western Blot-based CETSA for a Candidate Target

-

Cell Treatment: Treat intact cells with either 6-Methoxyquinoline-3-carboxamide or a vehicle control (e.g., DMSO).

-

Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes).[7]

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

-

-

Key Technique: Drug Affinity Responsive Target Stability (DARTS)

-

Principle: Similar to CETSA, DARTS is based on the principle that ligand binding protects a protein from proteolysis.[1][8][9][10]

-

Protocol: Unbiased Target Identification with DARTS

-

Lysate Preparation: Prepare a native cell lysate.

-

Compound Incubation: Treat aliquots of the lysate with 6-Methoxyquinoline-3-carboxamide or a vehicle control.

-

Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a limited time to allow for partial digestion.[1][8]

-

Digestion Termination: Stop the digestion by adding a protease inhibitor cocktail.

-

Analysis: Analyze the protein profiles of the treated and control samples by SDS-PAGE. Protein bands that are more intense in the compound-treated sample represent potential targets. These bands can be excised and the proteins identified by mass spectrometry.

-

-

-

Comparison of Label-Free Target Identification Methods

| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |

| Principle | Ligand-induced thermal stabilization | Ligand-induced protection from proteolysis |

| Sample | Intact cells or cell lysates | Cell lysates |

| Readout | Western Blot or Mass Spectrometry | SDS-PAGE and Mass Spectrometry |

| Advantages | In-cell target engagement, physiologically relevant | No compound modification, relatively simple setup |

| Limitations | Requires specific antibodies for Western Blot, not all proteins show a thermal shift | May not work for all proteins, protease concentration needs optimization |

Genetic Approaches: Uncovering Functional Relationships

Genetic methods can identify genes that, when perturbed, alter the cellular response to a compound, thereby implicating their protein products as potential targets or key pathway components.

-

Key Technique: CRISPR-Cas9 Screening

-

Principle: A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of cells expressing the Cas9 nuclease. This creates a diverse pool of knockout cells. The cell population is then treated with 6-Methoxyquinoline-3-carboxamide. Genes whose knockout confers resistance or sensitivity to the compound are identified by next-generation sequencing of the sgRNAs.[6][11][12]

-

Protocol: Genome-wide CRISPR-Cas9 Knockout Screen

-

Library Transduction: Transduce Cas9-expressing cells with a genome-wide sgRNA library using lentivirus.

-

Selection: Select for successfully transduced cells.

-

Compound Treatment: Treat the population of knockout cells with a sub-lethal concentration of 6-Methoxyquinoline-3-carboxamide. A parallel culture is treated with a vehicle control.

-

Cell Proliferation: Allow the cells to proliferate for a defined period.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from both treated and control populations and amplify the sgRNA sequences.

-

Data Analysis: Quantify the abundance of each sgRNA by deep sequencing. sgRNAs that are enriched in the treated population represent genes whose knockout confers resistance, while depleted sgRNAs represent genes whose knockout confers sensitivity.

-

-

-

Workflow for a CRISPR-Cas9 Screen

Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen.

Part 3: Pathway Analysis - Connecting the Dots

Once we have a list of high-confidence protein targets, the next crucial step is to understand how these targets are interconnected and what cellular pathways are perturbed by the compound.

Bioinformatics Tools for Pathway Enrichment

Pathway enrichment analysis determines whether the identified protein targets are over-represented in any known biological pathways.

-

Methodology:

-

Compile a list of gene names for the identified protein targets.

-

Use online bioinformatics tools and databases such as:

-

Reactome: A curated and peer-reviewed pathway database.[13]

-

KEGG (Kyoto Encyclopedia of Genes and Genomes): A database resource for understanding high-level functions and utilities of the biological system.[13]

-

Metascape: A web-based portal for gene annotation and analysis.[13]

-

Ingenuity Pathway Analysis (IPA): A commercial software that provides comprehensive pathway and network analysis.

-

-

Input the gene list and perform an enrichment analysis. The output will be a list of pathways with a p-value and a fold-enrichment score, indicating the statistical significance of the association.

-

Building and Visualizing Signaling Pathways

Based on the enriched pathways and the known functions of the identified targets, we can construct a hypothetical signaling pathway that is modulated by 6-Methoxyquinoline-3-carboxamide.

-

Example: Hypothetical Pathway based on Potential Targets

Let's assume our target identification experiments consistently identify ATM kinase and S100A9 as primary targets. Pathway analysis might reveal an enrichment in DNA damage response and inflammatory signaling pathways.

-

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway modulated by 6-Methoxyquinoline-3-carboxamide.

-

Conclusion: A Roadmap to Mechanism

This technical guide provides a comprehensive and integrated workflow for the target identification and pathway analysis of 6-Methoxyquinoline-3-carboxamide. By systematically progressing from in silico predictions to rigorous experimental validation using a suite of complementary techniques, researchers can build a high-confidence model of the compound's mechanism of action. This knowledge is not only of fundamental scientific importance but is also a critical prerequisite for the successful translation of a promising small molecule into a novel therapeutic.

References

-

Exploring Best Pathway Analysis Tools for Biological Insights | by Sunailahmad - Medium. (2023, August 16). Retrieved from [Link]

-

CRISPR-Cas9 screening for target identification. - Horizon Discovery. (n.d.). Retrieved from [Link]

-

Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC. (n.d.). Retrieved from [Link]

-

CRISPR screening and its applications in drug discovery - Lonza Bioscience. (n.d.). Retrieved from [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Current Topics in Medicinal Chemistry, 20(23), 2070–2079. [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Retrieved from [Link]

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016). Journal of Medicinal Chemistry, 59(15), 7251–7267. [Link]

-

Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. (2009). PLOS Biology, 7(4), e1000097. [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC. (n.d.). Retrieved from [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.). Retrieved from [Link]

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase | Request PDF. (n.d.). Retrieved from [Link]

-

AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

- 1. ijmphs.com [ijmphs.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides | PLOS Biology [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. zenodo.org [zenodo.org]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solvation Kinetics and Cell Culture Preparation of 6-Methoxyquinoline-3-carboxamide

Executive Summary & Pharmacological Context

6-Methoxyquinoline-3-carboxamide (Molecular Formula: C₁₁H₁₀N₂O₂, MW: 202.21 g/mol ) is a highly versatile bicyclic building block and pharmacophore core. Derivatives of the quinoline-3-carboxamide class are heavily utilized in advanced drug discovery pipelines. They function as potent immunomodulators (e.g., targeting the S100A9/TLR4 complex)[1], reversible Bruton's Tyrosine Kinase (BTK) inhibitors for autoimmune diseases[2], and BET bromodomain inhibitors (e.g., the I-BET151 core)[3].

Due to the rigid, planar nature of the quinoline ring, this compound presents specific solubility challenges in aqueous physiological environments[2]. This application note provides a field-validated, self-checking protocol to successfully dissolve and dilute 6-Methoxyquinoline-3-carboxamide for in vitro cell culture assays without inducing solvent toxicity or compound precipitation.

The Causality of Solvation: Why DMSO?

A common pitfall in preclinical assays is attempting to dissolve quinoline derivatives directly in aqueous buffers. The planar aromatic quinoline ring exhibits strong intermolecular π-π stacking , which heavily stabilizes its crystal lattice in the solid state. While the methoxy group at the C6 position donates electron density and slightly improves polarity[2], the overall molecule remains highly lipophilic.

Water lacks the thermodynamic capacity to disrupt these lattice forces. Anhydrous Dimethyl Sulfoxide (DMSO) , a polar aprotic solvent, is strictly required[4]. DMSO effectively solvates both the hydrogen-bond donor (the carboxamide group) and the hydrogen-bond acceptor (the quinoline nitrogen) sites, disrupting the crystal lattice without being repelled by the hydrophobic core.

Physicochemical & Solubility Profile

| Property | Value | Clinical / Laboratory Implication |

| CAS Number | 71083-30-2 | Unique identifier for procurement and QC. |

| Molecular Weight | 202.21 g/mol | Required for precise molarity calculations. |

| Primary Solvent | Anhydrous DMSO | Essential for lattice disruption; hygroscopic nature requires strict storage[5]. |

| Solubility (DMSO) | ~20 - 50 mg/mL | Requires mechanical agitation (sonication) to reach maximum saturation[6]. |

| Solubility (Aqueous) | < 0.1 mg/mL | Sparingly soluble; direct addition to PBS/Media will cause precipitation[4]. |

| Storage (Solid) | Room Temp / 4°C | Stable for up to 3 years in a desiccated environment[6]. |

| Storage (Solution) | -80°C | Aliquot immediately to avoid freeze-thaw degradation (stable for 2 years)[6]. |

Biological Target Mapping

To understand the downstream implications of your cell culture assays, the following diagram maps the primary pharmacological targets associated with quinoline-3-carboxamide derivatives.